
4-Phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C8H7N3S. It is characterized by a triazole ring fused with a thiol group and a phenyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with phenylhydrazine. One common method involves heating 1,2,4-triazole with acetylacetone in ortho-phosphoric acid . Another approach includes the interaction of 4-amino-4H-1,2,4-triazole-3-thiol with bielectrophiles such as phenacyl bromides and hydrazonoyl halides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids under strong oxidizing conditions.
Example :
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Oxidizing Agent : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.
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Product : Disulfide derivatives or sulfonated triazoles.
Oxidizing Agent | Conditions | Major Product |
---|---|---|
H₂O₂ | Acidic aqueous medium | 4-Phenyl-4H-1,2,4-triazole-3-disulfide |
KMnO₄ | H₂SO₄, heat | Triazole-3-sulfonic acid derivative |
Reduction Reactions
Reduction of the thiol group or triazole ring is less common but feasible under specific conditions:
Example :
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Reducing Agent : Sodium borohydride (NaBH₄) in methanol.
-
Product : Corresponding alcohol or amine derivatives.
Reducing Agent | Conditions | Major Product |
---|---|---|
NaBH₄ | Methanol, reflux | 4-Phenyl-4H-1,2,4-triazole-3-ol |
Substitution Reactions
The thiol group participates in nucleophilic substitutions, particularly with alkyl halides or aryl halides:
Example :
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Reagent : 3-Bromopropylbenzene.
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Conditions : Microwave irradiation (165°C, 12.2 bar, 45 minutes).
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Product : 3-(Thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole .
Substrate | Reagent | Conditions | Product |
---|---|---|---|
4-Phenyl-4H-1,2,4-triazole-3-thiol | 3-Bromopropylbenzene | Microwave, 165°C, 45 minutes | Alkylated triazole-thioether derivative |
Schiff Base Formation and Subsequent Reactions
Condensation with aldehydes forms Schiff bases, which can undergo cyclization or further functionalization:
Example :
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Reagent : Benzaldehyde or 2,4-dichlorobenzaldehyde.
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Conditions : Ethanol, catalytic acid.
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Product : Schiff base derivatives (e.g., N′-benzylidene-4-phenyl-4H-1,2,4-triazole-3-thiol) .
Coordination Chemistry
The triazole-thiol moiety acts as a ligand for metal ions, forming complexes with potential catalytic or medicinal applications:
Example :
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Metal Salt : Cu(II) or Fe(III) chloride.
Metal Ion | Conditions | Complex Structure | Application |
---|---|---|---|
Cu(II) | Methanol, room temp. | [Cu(C₈H₆N₃S)₂Cl₂] | Anticancer studies |
Critical Analysis of Reactivity Trends
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Electronic Effects : The electron-withdrawing triazole ring enhances the acidity of the thiol group (pKa ~8–10), facilitating deprotonation and nucleophilic substitutions.
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Steric Factors : Bulky substituents on the phenyl group hinder reactions at the triazole N1 position, favoring S-substitution .
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Solvent Influence : Polar aprotic solvents (e.g., DMF) improve reaction rates in alkylation and arylation reactions .
This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical development to materials science. Further research is warranted to explore its catalytic potential and structure-activity relationships in biological systems.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antibacterial and antifungal properties, making it a valuable candidate for pharmaceutical development.
Antibacterial Properties
Research indicates that derivatives of 4-phenyl-4H-1,2,4-triazole-3-thiol show potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance:
- A series of synthesized triazole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.25 to 2 μg/mL against Gram-positive and Gram-negative bacteria .
- Compounds bearing specific substituents on the phenyl ring exhibited enhanced activity compared to standard antibiotics like ciprofloxacin and gentamicin .
Antifungal Properties
The antifungal efficacy of this compound has also been documented:
- Studies showed that this compound derivatives possess activity against various fungal strains, with some exhibiting activity comparable to commercial antifungals like azoxystrobin .
- The incorporation of the triazole-thioether moiety into other compounds significantly improved their antifungal potency .
Anticancer Activity
Emerging research highlights the potential of this compound in cancer treatment:
- Certain derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells. For example, compounds with hydrazone linkages demonstrated significant inhibition of cancer cell migration in 3D cultures .
- The mechanism involves interaction with biological receptors, which suggests that these compounds could serve as lead candidates for developing new anticancer agents .
Agricultural Applications
The compound's antimicrobial properties extend beyond human health; they are also applicable in agriculture:
- Research indicates that triazole derivatives can act as fungicides, providing a means to combat plant pathogens effectively. This is particularly relevant given the increasing resistance of pathogens to conventional fungicides .
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions starting from thiosemicarbazides or related precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
Mechanism of Action
The mechanism of action of 4-Phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The triazole ring acts as a pharmacophore, interacting with active sites of enzymes and receptors. The thiol group can form disulfide bonds, influencing protein function and stability .
Comparison with Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Comparison: 4-Phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader range of applications, particularly in corrosion inhibition and medicinal chemistry .
Biological Activity
4-Phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies regarding its synthesis, biological activity, and potential applications in pharmacology.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiocarbohydrazide with substituted benzoic acids under controlled heating conditions. The general procedure includes:
- Reactants : Thiocarbohydrazide and substituted benzoic acid.
- Conditions : Heating the mixture to approximately 145°C for about 40 minutes.
- Post-reaction : Neutralization with sodium bicarbonate, followed by filtration and recrystallization from ethanol or dimethylformamide.
This method yields various derivatives that can be further evaluated for biological activity .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound and its derivatives. The compound exhibits significant activity against a range of microorganisms:
- Bacterial Activity : Derivatives of this compound have shown antibacterial effects against both gram-positive and gram-negative bacteria. For instance, compounds synthesized from 4-(benzylideneamino)-5-phenyl derivatives demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5a | S. aureus | 15.6 μg/mL |
5b | E. coli | 31.2 μg/mL |
5c | C. albicans | 62.5 μg/mL |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using the DPPH radical scavenging assay. The results indicate that certain derivatives exhibit moderate antiradical activity comparable to ascorbic acid:
Compound | Antiradical Activity (%) |
---|---|
Compound A | 45% |
Compound B | 38% |
Compound C | 50% |
These findings suggest that while the compound possesses antioxidant properties, the activity can vary significantly based on structural modifications .
Anti-cancer Activity
Recent studies have highlighted the potential of 4-phenyl derivatives in cancer therapy. One notable compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells:
- Mechanism : The compound inhibits cancer cell migration and proliferation through modulation of signaling pathways involved in cell growth .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study synthesized various derivatives of this compound and assessed their antimicrobial efficacy against Mycobacterium smegmatis and Candida albicans. The results showed that some compounds had an MIC as low as 15.6 μg/mL against M. smegmatis, indicating strong potential as therapeutic agents .
- Antioxidant Properties : In a comparative study, several synthesized derivatives were tested for DPPH scavenging activity. Some compounds exhibited activity levels approaching those of established antioxidants like ascorbic acid .
- Cancer Research : A derivative was identified as having significant anti-metastatic properties in vitro, suggesting its potential for development into a therapeutic agent for cancer treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?
The compound is typically synthesized via:
- Hydrazinolysis and cyclization : Starting from carboxylic acid hydrazides and phenylisothiocyanate, followed by alkaline cyclization to form the triazole-thiol core .
- Alkylation : Reacting the triazole-thiol with alkyl halides or brominated ketones in solvents like methanol or propan-2-ol, optimized for high yields .
- Mannich reactions : Introducing aminoalkyl groups via formaldehyde and secondary amines, enhancing biological activity . Key conditions : Reflux in alcoholic media (ethanol/methanol) and pH adjustment (e.g., NaOH) are critical for product isolation .
Q. Which spectroscopic and analytical techniques are used to characterize this compound derivatives?
Q. How are the antimicrobial activities of triazole-thiol derivatives evaluated?
- Assay protocols : Disk diffusion or broth microdilution against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Structure-activity relationship (SAR) : Alkyl chains or halogen substituents enhance activity; e.g., 2-bromophenyl derivatives show broad-spectrum efficacy .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of triazole-thiol derivatives?
- Methodology : Docking software (e.g., AutoDock Vina) evaluates binding affinity to enzymes like:
Target | PDB Code | Ligand | Application |
---|---|---|---|
Anaplastic lymphoma kinase | 2XP2 | 3LD6 ligand | Anticancer activity |
Cyclooxygenase-2 (COX-2) | 5KIT | Celecoxib analog | Anti-inflammatory potential |
Q. What strategies resolve contradictions in reported biological activities of triazole-thiol derivatives?
- Variable substituents : Electron-withdrawing groups (e.g., Cl) enhance antifungal activity, while bulky groups reduce bioavailability .
- Experimental protocols : Standardize MIC values using CLSI guidelines to minimize strain-dependent variability .
- Computational modeling : Compare docking poses across studies to identify conserved binding motifs .
Q. How does microwave-assisted synthesis improve the preparation of triazole-thiol derivatives?
- Advantages : Reduced reaction time (6–12 hours → 30–60 minutes) and higher yields (≥80%) via controlled dielectric heating .
- Case study : Microwave irradiation of 5-(2-bromophenyl)-4-phenyl-triazole-3-thiol with 3-phenylpropyl bromide in DMSO achieved 92% yield .
Q. What methodologies assess the antiradical activity of triazole-thiol derivatives?
Properties
IUPAC Name |
4-phenyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGUFBAPNSPHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968498 | |
Record name | 4-Phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5373-72-8 | |
Record name | 5373-72-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PHENYL-2,4-DIHYDRO-(1,2,4)TRIAZOLE-3-THIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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